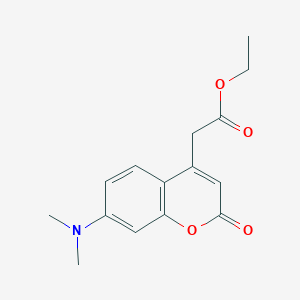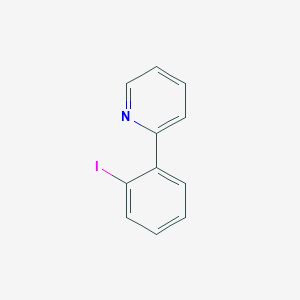
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is an organic compound with the molecular formula C14H14N2O4 It is a derivative of naphthalene, characterized by the presence of two amino groups and two ester groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate typically involves the following steps:
Nitration: Naphthalene is nitrated to form 3,4-dinitronaphthalene.
Reduction: The nitro groups in 3,4-dinitronaphthalene are reduced to amino groups, yielding 3,4-diaminonaphthalene.
Esterification: The carboxylic acid groups are esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
Applications De Recherche Scientifique
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1,4-diaminonaphthalene-2,6-dicarboxylate
- Dimethyl 2,3-diaminonaphthalene-1,5-dicarboxylate
- Dimethyl 1,8-diaminonaphthalene-3,6-dicarboxylate
Uniqueness
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is unique due to the specific positioning of its amino and ester groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
35341-45-8 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)8-5-3-4-7-11(8)9(14(18)20-2)6-10(15)12(7)16/h3-6H,15-16H2,1-2H3 |
Clé InChI |
AIIMYONIXNTBKV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C(=CC(=C2N)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)






![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B15064428.png)
